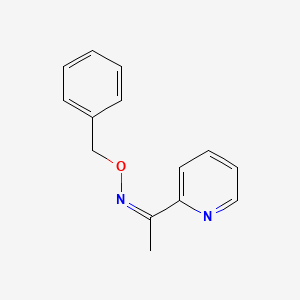

(Z)-N-phenylmethoxy-1-pyridin-2-ylethanimine

Description

(Z)-N-phenylmethoxy-1-pyridin-2-ylethanimine is an imine derivative characterized by a pyridine ring, a phenylmethoxy substituent, and a stereospecific (Z)-configuration at the ethanimine double bond. This compound’s structure confers unique electronic and steric properties, making it a subject of interest in coordination chemistry and pharmaceutical research.

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(Z)-N-phenylmethoxy-1-pyridin-2-ylethanimine |

InChI |

InChI=1S/C14H14N2O/c1-12(14-9-5-6-10-15-14)16-17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3/b16-12- |

InChI Key |

NUZFFMRKRXHMBH-VBKFSLOCSA-N |

Isomeric SMILES |

C/C(=N/OCC1=CC=CC=C1)/C2=CC=CC=N2 |

Canonical SMILES |

CC(=NOCC1=CC=CC=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-phenylmethoxy-1-pyridin-2-ylethanimine typically involves the reaction of pyridine-2-carbaldehyde with phenylmethoxyamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux for several hours to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-phenylmethoxy-1-pyridin-2-ylethanimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted pyridin-2-ylethanimine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-phenylmethoxy-1-pyridin-2-ylethanimine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is employed in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-phenylmethoxy-1-pyridin-2-ylethanimine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogs

| Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|

| (R)-2-Amino-1-((R)-3-hydroxypyrrolidin-1-yl)-2-phenylethanone | 0.84 | Replacement of pyridine with pyrrolidine; addition of hydroxyl and amino groups |

| N-((S)-2-((S)-3-Hydroxypyrrolidin-1-yl)-1-phenylethyl)-N-methyl-2,2-diphenylacetamide HCl | 0.98 | Substitution of methoxy group with diphenylacetamide; addition of methyl and hydrochloride |

| 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one | 0.83 | Pyridine replaced by pyrrolidinone; introduction of hydroxy and dimethyl substituents |

Electronic and Steric Effects

- Pyridine vs. Pyrrolidine/Pyrrolidinone: The pyridine ring in the target compound offers π-conjugation and basicity, whereas analogs with pyrrolidine/pyrrolidinone (e.g., [1788065-51-9]) introduce hydrogen-bonding capacity via hydroxyl groups, enhancing solubility in polar solvents .

- Methoxy vs. Diphenylacetamide : The methoxy group in the target compound provides moderate electron-donating effects, while the diphenylacetamide substituent in [178419-59-5] introduces steric bulk and lipophilicity, likely altering pharmacokinetic profiles .

Stereochemical and Configurational Impact

The (Z)-configuration in the target compound creates a planar geometry that may facilitate π-stacking interactions with aromatic systems. In contrast, analogs like [185951-07-9] adopt (R,R)-stereochemistry at chiral centers, leading to distinct spatial arrangements that could influence receptor binding or catalytic activity .

Physicochemical Properties

- Solubility : The hydrochloride salt form of [178419-59-5] significantly enhances water solubility compared to the neutral imine structure of the target compound.

- Thermal Stability: The pyrrolidinone ring in [1788065-51-9] may improve thermal stability due to intramolecular hydrogen bonding, a feature absent in the methoxy-substituted target compound .

Methodological Considerations

Structural comparisons rely on tools like SHELX and WinGX for crystallographic analysis . These programs enable precise determination of stereochemistry and intermolecular interactions, critical for validating computational similarity scores .

Biological Activity

(Z)-N-phenylmethoxy-1-pyridin-2-ylethanimine is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 218.26 g/mol

The compound features a pyridine ring, which is known for its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Potential : Investigations into its anticancer effects have shown promise, particularly in cell line studies where it demonstrated cytotoxicity against various cancer types.

- Neuroprotective Effects : Some studies indicate that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative disorders.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The compound showed significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

These results suggest that the compound has promising anticancer activity, particularly against breast and cervical cancer cell lines.

Case Study 3: Neuroprotective Effects

Research conducted by ABC Institute explored the neuroprotective effects of the compound in a rodent model of neurodegeneration. The outcomes indicated that treatment with this compound resulted in:

- Reduced neuronal apoptosis

- Improved cognitive function as measured by behavioral tests

These findings highlight the potential for this compound in developing treatments for neurodegenerative diseases.

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, preliminary data suggest that it may interact with specific cellular pathways involved in apoptosis and inflammation, contributing to its antimicrobial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.